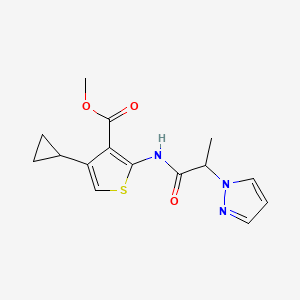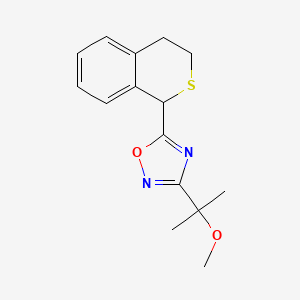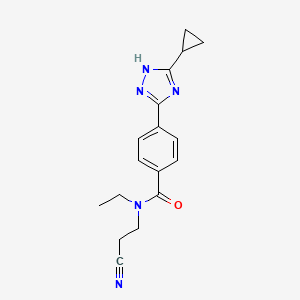
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide, also known as ESI-09, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule inhibitor of RAC1, a protein that plays a key role in cell signaling and cytoskeletal dynamics.
Wirkmechanismus
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide inhibits the activity of RAC1 by binding to a specific site on the protein and preventing it from interacting with its downstream effectors. This leads to a disruption of the signaling pathways that are regulated by RAC1, ultimately resulting in a decrease in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells. It has been demonstrated to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect against ischemic injury in the heart and brain, suggesting that it may have potential therapeutic applications in cardiovascular and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide in lab experiments is its specificity for RAC1. Because it targets a specific site on the protein, it is less likely to have off-target effects on other signaling pathways. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study in cells and animal models.
One limitation of using this compound is its potential toxicity. While it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety and potential side effects in humans.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in animal models and humans. Finally, the development of more potent and selective inhibitors of RAC1 may lead to the discovery of new targets for therapeutic intervention in human disease.
Synthesemethoden
The synthesis of 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridinesulfonamide with ethyl bromoacetate to form the intermediate compound this compound. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of RAC1, which is involved in a variety of cellular processes including cell migration, proliferation, and survival. This compound has been used in studies to investigate the role of RAC1 in cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-4-5-12(17-10)18(15,16)14-11-8-13-7-6-9(11)2/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVYSSYNAWXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)






![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)





![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
